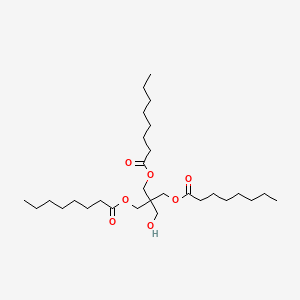![molecular formula C13H14N2O4 B14619134 N-[(1H-Indol-3-yl)acetyl]-L-serine CAS No. 57105-40-5](/img/structure/B14619134.png)
N-[(1H-Indol-3-yl)acetyl]-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1H-Indol-3-yl)acetyl]-L-serine is a compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids. These compounds contain an alpha amino acid which bears an acyl group at its terminal nitrogen atom. The indole moiety in this compound is a significant heterocyclic system found in many natural products and drugs, playing a crucial role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-3-yl)acetyl]-L-serine typically involves the reaction of indole derivatives with serine. One common method is the palladium-catalyzed Larock indole synthesis, which is used to create the functionalized indole unit. This method involves a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction . Another method includes the Knoevenagel reaction, where indole-3-yl derivatives are acetylated with simple acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1H-Indol-3-yl)acetyl]-L-serine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
N-[(1H-Indol-3-yl)acetyl]-L-serine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes, including cell signaling and metabolism.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[(1H-Indol-3-yl)acetyl]-L-serine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors involved in metabolic pathways, modulating their activity and leading to various biological effects. For instance, it can inhibit certain enzymes, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
N-[(1H-Indol-3-yl)acetyl]glycine: Similar structure but different biological activity.
Melatonin: A neuromodulator with a similar indole structure.
Uniqueness
N-[(1H-Indol-3-yl)acetyl]-L-serine is unique due to its specific combination of the indole moiety with the serine amino acid, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
57105-40-5 |
|---|---|
Fórmula molecular |
C13H14N2O4 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
(2S)-3-hydroxy-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H14N2O4/c16-7-11(13(18)19)15-12(17)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11,14,16H,5,7H2,(H,15,17)(H,18,19)/t11-/m0/s1 |
Clave InChI |
NZVIVACUQIGJMI-NSHDSACASA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CO)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


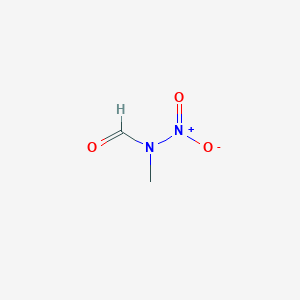

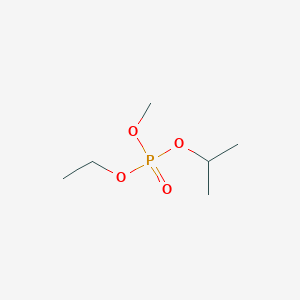
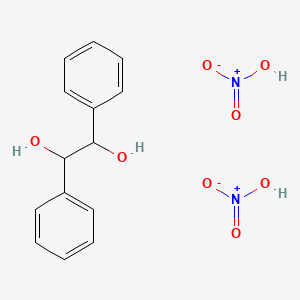
![3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14619092.png)

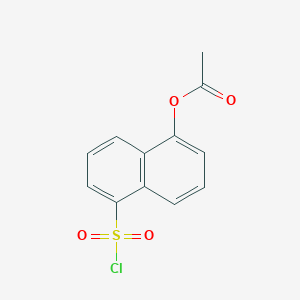
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl](/img/structure/B14619099.png)
![Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-](/img/structure/B14619102.png)
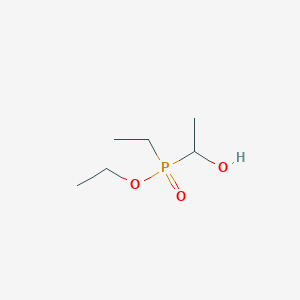

![1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14619119.png)
![Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B14619121.png)
